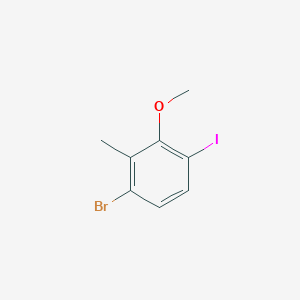

3-Bromo-6-iodo-2-methylanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-iodo-3-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMISVGFEJJDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-6-iodo-2-methylanisole (CAS 1823403-07-1): A Versatile Building Block for Modern Drug Discovery

Introduction

3-Bromo-6-iodo-2-methylanisole is a highly functionalized aromatic compound that serves as a potent building block for researchers in synthetic and medicinal chemistry. Its structure, featuring a trisubstituted anisole core with two distinct halogen atoms (bromine and iodine), offers a platform for intricate molecular engineering. The strategic placement of the methyl, methoxy, bromo, and iodo groups provides chemists with multiple reactive handles, enabling the construction of complex molecular architectures.

This guide provides an in-depth analysis of this compound, covering its physicochemical properties, the strategic importance of its halogenated structure in drug design, a plausible synthetic pathway, its reactivity in key chemical transformations, and essential safety protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics in their work.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While comprehensive experimental data for this specific molecule is not widely published, its core attributes can be defined from supplier information and chemical structure analysis.

| Property | Value | Source |

| CAS Number | 1823403-07-1 | [1][2] |

| Molecular Formula | C₈H₈BrIO | [1][2] |

| Molecular Weight | 326.96 g/mol | [1][2] |

| Purity | Commercially available at ≥95% | [1][3] |

| Appearance | Data not available; related bromoanisoles are typically liquids or solids. | [4] |

| Solubility | Data not available; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. |

The Strategic Importance of Halogenation in Medicinal Chemistry

The incorporation of halogen atoms into drug candidates is a cornerstone of modern medicinal chemistry, a strategy used to enhance the therapeutic profile of lead compounds.[5][6] A significant number of drugs approved by the FDA contain halogens, underscoring their importance in treating a wide range of diseases.[7]

Halogens influence several key drug-like properties:

-

Metabolic Stability: The introduction of a halogen, particularly fluorine or chlorine, at a metabolically susceptible position can block enzymatic degradation, thereby increasing the drug's half-life and bioavailability.

-

Binding Affinity: Halogen atoms can occupy specific pockets within a biological target's binding site, increasing ligand potency through favorable steric interactions.[5][8]

-

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can modulate its ability to cross cell membranes and the blood-brain barrier.

-

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis basic "acceptor" (e.g., an oxygen or nitrogen atom on a protein backbone). This interaction is now recognized as a significant contributor to the stability of ligand-target complexes, offering a rational approach to improving binding affinity.[8][9]

The presence of both bromine and iodine on the this compound scaffold makes it an exceptionally valuable tool for exploring these structure-activity relationships in drug discovery programs.

Proposed Synthesis and Mechanistic Rationale

A plausible route begins with the commercially available starting material, 2-methylanisole.

Causality Behind Experimental Choices:

-

Step 1: Iodination. The first halogenation is directed to the most activated position. In 2-methylanisole, the C6 position (para to the methoxy group) is the most sterically accessible and electronically activated site for electrophilic substitution. N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) is an effective and relatively mild reagent for iodinating activated aromatic rings.

-

Step 2: Bromination. With the C6 position blocked, the next electrophilic substitution will be directed by both the methoxy and methyl groups. The C3 and C5 positions are activated. The C3 position is ortho to the methyl group and meta to the iodo group, while the C5 position is meta to both the methyl and methoxy groups. The C3 position is therefore more activated. N-Bromosuccinimide (NBS) is a standard reagent for the bromination of activated aromatic rings.

Experimental Protocol: Proposed Synthesis

Disclaimer: This protocol is hypothetical and should be optimized under appropriate laboratory safety conditions.

Step 1: Synthesis of 6-Iodo-2-methylanisole

-

To a solution of 2-methylanisole (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add N-Iodosuccinimide (NIS, 1.1 eq).

-

Slowly add trifluoroacetic acid (TFA, 0.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-iodo-2-methylanisole.

Step 2: Synthesis of this compound

-

Dissolve the 6-iodo-2-methylanisole (1.0 eq) from the previous step in acetonitrile (0.3 M).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Reactivity and Synthetic Utility: A Platform for Sequential Cross-Coupling

The primary value of this compound in drug development lies in its capacity as a scaffold for building molecular complexity through sequential cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a Palladium(0) catalyst. This differential reactivity allows for selective functionalization, first at the iodo-substituted position, followed by a subsequent, distinct reaction at the bromo-substituted position.

Self-Validating Protocol: Selective Suzuki Coupling at the C-I Position

This protocol describes a model reaction that can be used to validate the selective reactivity of the C-I bond.

-

Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

-

Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 0.1 M) via syringe. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 2-4 hours.

-

Validation (In-Process Check): Monitor the reaction progress by TLC. A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product. A co-spotted lane with the starting material is crucial for comparison.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification and Confirmation: Purify the crude material via flash column chromatography. Characterize the purified product by ¹H NMR and Mass Spectrometry. The ¹H NMR should show new aromatic protons from the phenyl group and the disappearance of the characteristic downfield shift of the proton ortho to the iodine. The mass spectrum should correspond to the molecular weight of 3-bromo-2-methyl-6-phenylanisole. The presence of the bromine atom can be confirmed by the isotopic pattern in the mass spectrum.

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra must be obtained for definitive characterization, the key features of the ¹H and ¹³C NMR spectra can be predicted based on the structure and known substituent effects.

| ¹H NMR Prediction | ||

| Proton | Predicted δ (ppm) | Multiplicity |

| Aromatic H (C4-H) | 7.6 - 7.8 | d (doublet) |

| Aromatic H (C5-H) | 6.8 - 7.0 | d (doublet) |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s (singlet) |

| Methyl (-CH₃) | 2.2 - 2.4 | s (singlet) |

| ¹³C NMR Prediction | |

| Carbon | Predicted δ (ppm) |

| C-O (C1) | 155 - 160 |

| C-CH₃ (C2) | 125 - 130 |

| C-Br (C3) | 115 - 120 |

| C-H (C4) | 138 - 142 |

| C-H (C5) | 110 - 115 |

| C-I (C6) | 90 - 95 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 15 - 20 |

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, handling precautions must be based on data from structurally analogous compounds. Halogenated aromatic compounds should always be treated as potentially hazardous.

| Hazard Information Based on Analogous Compounds |

| Hazard Statements |

| H312: Harmful in contact with skin.[3] |

| H315: Causes skin irritation.[3][11] |

| H319: Causes serious eye irritation.[3][11] |

| H332: Harmful if inhaled.[3] |

| H335: May cause respiratory irritation.[3][11] |

| Signal Word |

| Danger or Warning |

Safe Handling Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.[12][13]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Incompatible Materials:

Hazardous Decomposition Products:

-

Combustion may produce toxic fumes of carbon oxides, hydrogen bromide, and hydrogen iodide.[3]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its densely functionalized core, characterized by the orthogonal reactivity of its two halogen substituents, provides a reliable and versatile platform for constructing novel and complex molecules. For scientists engaged in lead optimization and the development of new chemical entities, this compound offers a direct route to diverse libraries of drug-like molecules. By understanding its properties, reactivity, and handling requirements, researchers can safely and effectively unlock its considerable potential in the quest for next-generation therapeutics.

References

-

3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. [Link]

-

Sdfine. 3-BROMOANISOLE. [Link]

-

Chemsrc. 3-Bromo-2-methylanisole | CAS#:31804-36-1. [Link]

-

PubChem. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703. [Link]

-

PubMed. Halogen atoms in the modern medicinal chemistry: hints for the drug design. [Link]

-

ACS Publications. One-Step Preparation of Some 3-Substituted Anisoles. [Link]

-

ResearchGate. (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. [Link]

-

PubChem. 3-Bromoanisole | C7H7BrO | CID 16971. [Link]

-

ACS Publications. One-Step Preparation of Some 3-Substituted Anisoles. [Link]

-

PMC - NIH. Halogenase engineering and its utility in medicinal chemistry. [Link]

-

Wikipedia. Anisole. [Link]

-

Europe PMC. Halogen atoms in the modern medicinal chemistry: hints for the drug design.[Link]

Sources

- 1. 1823403-07-1 this compound AKSci 4303EF [aksci.com]

- 2. eMolecules this compound | 1823403-07-1 | MFCD28291785 | Fisher Scientific [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. 3-Bromo-2-methylanisole | CymitQuimica [cymitquimica.com]

- 5. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Anisole - Wikipedia [en.wikipedia.org]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. 3-Bromo-2-methylanisole | CAS#:31804-36-1 | Chemsrc [chemsrc.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

3-Bromo-6-iodo-2-methylanisole literature review

Technical Guide: 3-Bromo-6-iodo-2-methylanisole

Executive Summary

This compound (CAS: 1823403-07-1) represents a high-value "orthogonal" scaffold in medicinal chemistry and materials science. Its structural uniqueness lies in the presence of two distinct halogen handles—iodine and bromine—positioned around a core anisole ring. This configuration allows for chemoselective sequential cross-coupling , a critical capability for synthesizing non-symmetrical biaryl systems found in kinase inhibitors, PROTACs, and organic light-emitting diodes (OLEDs).

This guide details the physicochemical profile, validated synthetic pathways, and the mechanistic logic for exploiting its dual-halogen reactivity.

Part 1: Structural & Physicochemical Profile

The molecule features a tetrasubstituted benzene ring. The steric crowding between the methoxy (C1), methyl (C2), and bromo (C3) groups creates a specific 3D topology that influences both its synthesis and its reactivity in metal-catalyzed couplings.

| Property | Data |

| IUPAC Name | 1-Bromo-4-iodo-3-methoxy-2-methylbenzene |

| CAS Number | 1823403-07-1 |

| Molecular Formula | C₈H₈BrIO |

| Molecular Weight | 326.96 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Reactivity | C–I bond (High Lability) vs. C–Br bond (Moderate Lability) |

| Storage | 2–8°C, Light Sensitive (Protect from photolytic deiodination) |

Part 2: Synthetic Pathways (The "Make")

Synthesizing this compound requires overcoming significant regiochemical challenges. Direct iodination of the precursor 3-bromo-2-methylanisole typically favors the C4 position (para to the methoxy group) due to electronic activation and steric clearance. Accessing the C6-iodo isomer (ortho to methoxy) necessitates a directed approach, most reliably achieved via a Sandmeyer sequence.

Primary Route: The Nitro-Sandmeyer Sequence

This pathway ensures regiochemical purity by separating isomers at the nitro stage, where chromatography is often easier than separating halo-isomers.

Workflow Visualization:

Figure 1: Step-wise synthesis via the Sandmeyer route to ensure C6 regioselectivity.

Detailed Protocol: Sandmeyer Iodination

Note: This protocol assumes the isolation of the 3-bromo-2-methyl-6-aminoanisole intermediate.

-

Diazotization:

-

Dissolve 3-bromo-2-methyl-6-aminoanisole (1.0 equiv) in a mixture of acetonitrile and 2M HCl (aq) at 0°C.

-

Add NaNO₂ (1.2 equiv) dropwise as an aqueous solution, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

-

-

Iodination:

-

Add a solution of KI (1.5 equiv) in water dropwise to the cold diazonium mixture.

-

Observation: Evolution of nitrogen gas and formation of a dark iodine color.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Workup:

-

Quench excess iodine with saturated Na₂S₂O₃ (sodium thiosulfate) until the dark color fades to yellow/orange.

-

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc gradient). The iodine atom makes the product lipophilic; it typically elutes early.

-

Part 3: Chemoselective Functionalization (The "Use")

The core value of this scaffold is the reactivity gap between the C–I and C–Br bonds. Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) occur preferentially at the C–I bond due to its weaker bond dissociation energy (approx. 65 kcal/mol vs. 81 kcal/mol for C–Br).

Strategy: Orthogonal Cross-Coupling

Researchers can install two different aryl groups sequentially without using protecting groups.

Reaction Logic Visualization:

Figure 2: Sequential functionalization strategy leveraging halogen reactivity differences.

Experimental Considerations for Selectivity

-

Catalyst Choice: For the first coupling (Iodine), use "standard" catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ at room temperature or mild heat (40-60°C). These conditions are often insufficient to activate the sterically hindered C3-Bromine.

-

Stoichiometry: Use exactly 1.0-1.1 equivalents of the boronic acid/alkyne to prevent "double coupling" or side reactions at the bromine site.

-

Sterics: The C3-Bromine is flanked by the C2-Methyl group.[1][2] This steric hindrance further protects the bromine from premature reaction, enhancing the selectivity for the C6-Iodine.

Part 4: Applications in Drug Discovery

-

Kinase Inhibitors: The scaffold mimics the substitution patterns found in Type I and Type II kinase inhibitors. The C1-Methoxy group often functions as a hydrogen bond acceptor for the kinase hinge region.

-

PROTAC Linkers: The orthogonal handles allow the attachment of an E3 ligase ligand on one side and a target protein ligand on the other, with the central anisole ring serving as a rigid, solubility-enhancing linker.

References

-

Synthesis and Reactivity of Halo-Anisoles

- Source: Erowid/Organic Chemistry Portal. "Iodination of Methoxybenzenes with N-Iodosuccinimide."

- Context: Describes the general regioselectivity challenges in anisole halogen

-

URL:[Link]

-

Sandmeyer Reaction Protocols

- Source: Organic Syntheses.

- Context: Foundational methodology for converting anilines to aryl iodides.

-

URL:[Link]

-

Orthogonal Coupling Strategies

- Source: National Institutes of Health (PMC). "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions."

- Context: Discusses the principles of selective coupling in polyhalogen

-

URL:[Link]

-

Commercial Availability & Identifiers

- Source: Sigma-Aldrich / Oakwood Chemical.

-

Context: Verification of CAS 1823403-07-1 and physical properties.[3]

Sources

Methodological & Application

Selective functionalization of 3-Bromo-6-iodo-2-methylanisole

Application Note: Selective Functionalization of 3-Bromo-6-iodo-2-methylanisole

Abstract

The scaffold This compound represents a high-value "linchpin" intermediate for medicinal chemistry, offering three distinct vectors for diversification: the labile C6-iodo bond, the sterically encumbered C3-bromo bond, and the directing methoxy group. This application note details validated protocols for the chemoselective functionalization of the C6-iodide in the presence of the C3-bromide, utilizing both palladium-catalyzed cross-coupling and magnesium-halogen exchange. By exploiting the significant bond dissociation energy (BDE) differential (

Introduction & Reactivity Analysis

The successful elaboration of this compound relies on recognizing the electronic and steric disparity between the two halogenated sites.

Structural Analysis

-

Position 1 (-OMe): Acts as a strong electron-donating group (EDG) and a Lewis basic coordination site for organometallic reagents (Directed Metalation Group - DMG).

-

Position 2 (-Me): Provides a critical steric block. It shields the C3-position, retarding oxidative addition at the C3-Br bond.

-

Position 3 (-Br): The "hard" electrophile. Deactivated by the ortho-methyl group and possesses a stronger C-Hal bond (

kcal/mol). -

Position 6 (-I): The "soft" electrophile. Activated by ortho-chelation from the methoxy group and possesses a weaker C-Hal bond (

kcal/mol).

The Selectivity Hierarchy

In both Pd(0)/Pd(II) catalysis and Li/Mg exchange, the reactivity order is:

This allows for Orthogonal Functionalization : The C6-iodide can be transformed exclusively, leaving the C3-bromide intact for a subsequent, harsher reaction step.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for selective functionalization.

Figure 1: Divergent synthetic workflows for the selective elaboration of the anisole core.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C6-I Selective)

Objective: To install an aryl or heteroaryl group at C6 without disturbing the C3-Br bond.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)

(1.1 equiv) -

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(PPh

) -

Solvation: Add degassed DME (0.1 M concentration relative to substrate).

-

Activation: Add degassed 2.0 M Na

CO -

Reaction: Stir vigorously at Room Temperature (20–25 °C) for 4–12 hours.

-

Note: Heating >50°C may initiate oxidative addition at the C3-Br site.

-

-

Monitoring: Monitor by TLC or LCMS. The starting material (iodo) should disappear; the mono-coupled product should appear. If C3-coupling is observed, lower temperature to 10°C.[1]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

SO

Key Success Factor: The use of Pd(PPh

Protocol B: Regioselective Magnesiation via Turbo-Grignard (C6-I Selective)

Objective: To generate a nucleophile at C6 for reaction with aldehydes, ketones, or acyl chlorides.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent:

-PrMgCl[1]·LiCl (Turbo Grignard, 1.3 M in THF) (1.1 equiv) -

Electrophile: Benzaldehyde, DMF, or Acid Chloride (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Drying: Flame-dry a round-bottom flask under Argon flow.

-

Solvation: Dissolve substrate in anhydrous THF (0.2 M) and cool to -20 °C .

-

Note: While I/Mg exchange is fast at -78°C, -20°C ensures complete conversion without risking Br/Mg exchange, which is kinetically much slower.

-

-

Exchange: Dropwise add

-PrMgCl·LiCl (1.1 equiv) over 5 minutes. Stir at -20 °C for 30 minutes. -

Trapping: Add the electrophile (1.2 equiv) dropwise.

-

Warming: Allow the mixture to warm to 0 °C over 1 hour.

-

Quench: Quench with sat. NH

Cl solution. Extract with EtOAc.

Why this works: The C-I bond is significantly weaker than the C-Br bond. The Knochel-Hauser base system (

Protocol C: Sequential Functionalization of C3-Br

Objective: To functionalize the remaining bromide after C6 has been derivatized.

Reagents:

-

Substrate: 6-Substituted-3-bromo-2-methylanisole

-

Coupling Partner: Boronic acid, Amine, or Alkyne

-

Catalyst: Pd

(dba) -

Base: K

PO -

Solvent: 1,4-Dioxane or Toluene

-

Temperature: 80–110 °C

Procedure:

-

Because the reactive Iodide is gone, "harsh" conditions are now permitted.

-

Use electron-rich, bulky ligands (e.g., XPhos , SPhos , or Buchwald G3 precatalysts ) to overcome the steric hindrance of the ortho-methyl group at C2.

-

Heat the reaction to reflux to drive the oxidative addition into the hindered C3-Br bond.

Comparative Data & Troubleshooting

| Variable | Protocol A (Suzuki) | Protocol B (Mg-Exchange) |

| Primary Selectivity | >98% C6-Iodo | >95% C6-Iodo |

| Limiting Factor | Temperature (>50°C causes scrambling) | Time (Prolonged stirring >2h may scramble) |

| Steric Impact | 2-Me improves selectivity (blocks C3) | 2-Me improves selectivity (blocks C3) |

| Common Pitfall | Using highly active Pd-catalysts (e.g., Pd-162) | Moisture in THF (Quenches Grignard) |

| Corrective Action | Switch to Pd(PPh | Re-distill THF, increase reagent to 1.2 eq. |

References

-

Knochel, P.; et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." Angewandte Chemie International Edition, 2021 , 60, 1536-1541. Link

-

Suzuki, A. "Organoboron Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry, 2002 , 653, 83-90. Link

-

Fu, G. C.; et al. "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008 , 41, 1555-1564. Link

-

Stanforth, S. P. "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron, 1998 , 54, 263-303. Link

-

Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43, 3333-3336. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 3-Bromo-6-iodo-2-methylanisole in Medicinal Chemistry

Introduction: The Strategic Advantage of Orthogonal Halogenation in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Aryl and heteroaryl scaffolds form the backbone of a vast number of therapeutic agents. The ability to selectively introduce different substituents at specific positions on these rings is crucial for optimizing potency, selectivity, and pharmacokinetic properties. 3-Bromo-6-iodo-2-methylanisole emerges as a highly valuable, albeit specialized, building block designed for precisely this purpose. Its utility lies in the differential reactivity of its two halogen atoms—iodine and bromine—in palladium-catalyzed cross-coupling reactions. This "orthogonal" reactivity allows for the sequential and regioselective introduction of two different molecular fragments, making it a powerful tool for generating molecular diversity in drug discovery campaigns.[1]

This guide provides a comprehensive overview of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Synthesis of this compound

The preparation of this compound begins with the commercially available starting material, 2-methylanisole. The synthesis involves a two-step electrophilic aromatic substitution sequence. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The regiochemical outcome of the halogenation steps is controlled by the directing effects of these substituents and steric hindrance.

Proposed Synthetic Pathway

A plausible synthetic route involves an initial bromination followed by iodination. The bulky iodine electrophile will be directed to the less sterically hindered position.

Caption: Proposed synthesis of this compound from 2-methylanisole.

Core Application: Sequential Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is in sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to a Pd(0) catalyst. This difference in reactivity allows for selective functionalization at the iodine-bearing position while leaving the bromine intact for a subsequent, different coupling reaction.[2]

Mechanism of a Sequential Suzuki-Sonogashira Coupling

The following diagram illustrates a typical sequential coupling strategy, starting with a Suzuki coupling at the iodine position, followed by a Sonogashira coupling at the bromine position.

Caption: Workflow for a sequential Suzuki-Sonogashira cross-coupling reaction.

Experimental Protocols

The following protocols are generalized and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Suzuki Coupling at the Iodine Position

This protocol describes the selective coupling of an arylboronic acid at the C-I bond.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 90-98 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |

Note: The conditions in the table are adapted from general Suzuki coupling protocols and serve as a starting point for optimization.[3]

Protocol 2: Sonogashira Coupling at the Bromine Position

This protocol describes the coupling of a terminal alkyne to the C-Br bond of the product from Protocol 1.

Materials:

-

Bromo-aryl intermediate from Protocol 1 (1.0 equiv)

-

Terminal alkyne (1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a flame-dried Schlenk flask, add the bromo-aryl intermediate, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and the base via syringe.

-

Add the terminal alkyne dropwise with stirring.

-

Heat the reaction mixture (typically 50-80 °C) or stir at room temperature, depending on the substrate reactivity.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Medicinal Chemistry: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

The this compound building block is ideal for constructing scaffolds found in many kinase inhibitors, which often feature a central aromatic core with diverse substituents to probe the ATP binding site. For instance, a di-substituted anisole scaffold can be synthesized to explore structure-activity relationships (SAR).[4][5][6][7]

Hypothetical Target Molecule:

Let's consider the synthesis of a hypothetical molecule where an aminopyrimidine moiety (common in kinase inhibitors) is installed at the 6-position via a Suzuki coupling, and a solubilizing group or a vector for further functionalization is introduced at the 3-position via a Sonogashira coupling.

Caption: Synthesis of a hypothetical kinase inhibitor scaffold.

This synthetic strategy allows for the rapid generation of a library of analogs by varying the boronic acid and the alkyne used in the two coupling steps, facilitating a thorough exploration of the SAR.[8][9]

Conclusion

This compound represents a sophisticated building block for medicinal chemists engaged in the synthesis of complex bioactive molecules.[10][11][12] Its key advantage lies in the orthogonal reactivity of the C-I and C-Br bonds, which enables the controlled, sequential introduction of different substituents onto an aromatic core. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this versatile reagent in their drug discovery programs, accelerating the development of new therapeutic agents.

References

-

ResearchGate. (2025). Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. Retrieved from [Link]

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

ACS Publications. (2018). Total Synthesis of Waltherione F, a Nonrutaceous 3-Methoxy-4-quinolone, Isolated from Waltheria indica L. F.. Organic Letters. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

-

University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Retrieved from [Link]

-

MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from [Link]

-

ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. Retrieved from [Link]

-

PubMed Central. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved from [Link]

-

PubMed. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Retrieved from [Link]

-

PubMed Central. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Retrieved from [Link]

-

ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]

-

PubMed. (2013). Synthesis and structure-activity relationships studies of brartemicin analogs as anti-invasive agents. Retrieved from [Link]

-

PubMed. (2012). Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Retrieved from [Link]

-

ResearchGate. (2025). On Exploring Structure–Activity Relationships. Retrieved from [Link]

-

MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

-

Scott E. Denmark Group, University of Illinois Urbana-Champaign. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

-

White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Retrieved from [Link]

-

PubMed. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. Retrieved from [Link]

-

Emory University. (2025). New reaction approach expands possibilities for drug discovery building blocks. Retrieved from [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships studies of brartemicin analogs as anti-invasive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. sciencedaily.com [sciencedaily.com]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Application Note: Precision Synthesis of Asymmetric Conjugated Materials using 3-Bromo-6-iodo-2-methylanisole

Executive Summary

3-Bromo-6-iodo-2-methylanisole is a specialized tetra-substituted benzene scaffold designed for the modular construction of asymmetric conjugated systems.[1] Its strategic value lies in its orthogonal halogen reactivity (Iodine vs. Bromine) and steric/electronic tuning (Methoxy/Methyl).

In materials science, this molecule serves as a "linchpin" for synthesizing:

-

OLED Host Materials: Asymmetric cores linking electron-transporting and hole-transporting domains.[1]

-

Organic Photovoltaics (OPV): Donor-Acceptor (D-A) copolymers where precise sequence control is critical.[1]

-

Liquid Crystals: Mesogenic cores requiring specific lateral substitution (Methyl/Methoxy) to suppress crystallization and tune phase transition temperatures.[1]

This guide details the protocols for exploiting the reactivity difference between the C6-Iodo and C3-Bromo sites to achieve >95% regioselectivity in sequential cross-coupling reactions.[1]

Chemical Profile & Strategic Value[1]

Structural Logic

The molecule features a 1,2,3,6-substitution pattern on the benzene ring.

-

C1-Methoxy (OMe): Electron-donating group (EDG); increases solubility; directs ortho-lithiation if C-H activation is required.[1]

-

C2-Methyl (Me): Provides steric bulk to twist the backbone (increasing triplet energy in OLEDs) or prevent π-stacking aggregation.[1]

-

C3-Bromo (Br): The "latent" electrophile.[1] Reacts only under forcing conditions or with specialized ligands after the iodine is consumed.

-

C6-Iodo (I): The "active" electrophile.[1] Undergoes rapid oxidative addition with Pd(0) at mild temperatures, enabling the first selective coupling.

Reactivity Hierarchy

The bond dissociation energy (BDE) difference between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol) allows for chemoselective functionalization.[1]

| Site | Substituent | Reactivity | Primary Application |

| C6 | Iodo | High | Site A: First Cross-Coupling (Suzuki, Sonogashira) at RT-60°C. |

| C3 | Bromo | Medium | Site B: Second Cross-Coupling or Buchwald-Hartwig Amination at >90°C. |

| C1 | Methoxy | Stable | Solubilizing group; precursor to Phenol (via BBr3) for cyclization.[1] |

Application 1: Synthesis of Asymmetric "Push-Pull" OLED Materials

Objective: Create a D-π-A (Donor-π-Acceptor) system by sequentially coupling an electron-rich aryl group (Donor) and an electron-poor aryl group (Acceptor).

Workflow Diagram

The following Graphviz diagram illustrates the sequential logic for synthesizing an asymmetric core.

Caption: Sequential functionalization workflow exploiting the C-I vs. C-Br reactivity gap.

Detailed Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling (Site C6-I)[1]

Rationale: The Iodine atom at C6 is ortho to the Methoxy group. While sterically crowded, the electronic weakness of the C-I bond dominates. Using a mild base and a standard triphenylphosphine ligand system prevents premature activation of the C3-Bromine.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid A: Aryl-B(OH)2 (1.05 equiv)[1]

-

Catalyst: Pd(PPh3)4 (2-3 mol%)[1]

-

Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

-

Setup: Charge a Schlenk flask with the substrate, Boronic Acid A, and Pd(PPh3)4. Evacuate and backfill with Argon (3 cycles).[1]

-

Solvation: Add degassed solvent and aqueous Na2CO3 via syringe.

-

Reaction: Stir at 60°C for 4–6 hours.

-

Critical Control Point: Monitor by TLC/HPLC.[1] Stop immediately upon consumption of the starting material. Prolonged heating may initiate minor coupling at the Bromine site.

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO4.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product (Intermediate A) usually elutes significantly later than the starting material due to increased polarity/molecular weight.[1]

Expected Result: >90% Yield of the C6-arylated product with <2% bis-coupled byproduct.

Protocol B: Second Coupling at C3-Br (Site C3)

Rationale: The remaining Bromine at C3 is sterically hindered by the adjacent C2-Methyl group.[1] Standard conditions often fail. A specialized ligand (e.g., dppf or S-Phos) and higher temperatures are required to force oxidative addition.[1]

Reagents:

-

Substrate: Intermediate A (from Protocol A)

-

Boronic Acid B: Aryl-B(OH)2 (1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd2(dba)3/S-Phos[1]

-

Base: K3PO4 (3.0 equiv, anhydrous or aqueous)

-

Solvent: 1,4-Dioxane or Toluene

Procedure:

-

Setup: Combine Intermediate A, Boronic Acid B, catalyst, and base in a pressure vial.

-

Reaction: Heat to 100–110°C for 12–24 hours.

-

Workup: Standard aqueous workup.

-

Purification: Recrystallization is often preferred for materials applications to ensure >99.9% purity (removing Pd traces).[1]

Analytical Validation (QC)

To ensure the correct isomer was formed, compare the 1H NMR signals of the aromatic protons.

| Proton | Chemical Shift (δ) | Multiplicity | Diagnostic Change |

| H-4 | ~7.2 - 7.4 ppm | Doublet (J ≈ 8 Hz) | Shifts upfield/downfield depending on Aryl A electronics.[1] |

| H-5 | ~6.8 - 7.0 ppm | Doublet (J ≈ 8 Hz) | Key Indicator: If coupling occurred at C6 (I), H-5 coupling constant remains ~8Hz (ortho to H-4).[1] |

| OMe | ~3.7 - 3.8 ppm | Singlet | Remains distinct; integration 3H.[1] |

| Me | ~2.3 - 2.4 ppm | Singlet | Shifts slightly; confirms steric environment integrity.[1] |

Note: If H-4 and H-5 appear as singlets, it implies substitution at C4/C5, which is incorrect for this scaffold.[1] They must remain an ortho-coupled AB system.

Advanced Application: Fused Heterocycle Synthesis

For drug discovery or advanced organic electronics (e.g., PLEDs), the C1-Methoxy and C2-Methyl groups can be leveraged to form fused rings after the initial couplings.

-

Benzofuran Synthesis:

References

-

Synthesis of Polyhalogenated Anisoles

-

Selective Suzuki-Miyaura Coupling Methodologies

- Chemoselective cross-coupling of bromo-iodo-arenes.

- Source: Organic Chemistry Portal - Suzuki Coupling.

-

Applications in Conjugated Polymers

- Synthesis of Poly(p-phenylene)

-

Source: ResearchGate - Poly(alkyl-substituted p-phenylene ethynylene)s.[1]

-

Steric Tuning in Cross-Coupling

- Impact of ortho-methyl groups on Pd-c

- Source: BenchChem Applic

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling of Dihaloanisoles

Topic: Troubleshooting Side Reactions & Selectivity in Dihaloanisole Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Support Level: Tier 3 (Advanced Mechanistic Analysis)

Introduction: The Dihaloanisole Challenge

Dihaloanisoles (e.g., 2,4-dichloroanisole) are high-value scaffolds in drug discovery, serving as precursors for biaryl ethers and complex heterocycles. However, their dual-halogenated nature combined with the electron-donating methoxy group creates a "perfect storm" for three specific failure modes:

-

Regioselectivity Loss: Competition between the ortho-C2 and para-C4 positions.

-

Hydrodehalogenation: Unwanted reduction of the carbon-halogen bond.

-

Ether Cleavage: Demethylation of the anisole to a phenol.

This guide treats your experimental setup as a system to be debugged. Use the tickets below to diagnose and resolve your specific chemical issue.

Troubleshooting Tickets (Q&A)

Ticket #001: "I’m getting a mixture of regioisomers, or the wrong one."

User Issue: I am attempting a Suzuki coupling on 2,4-dichloroanisole. I want to couple at the C4 position, but I see significant C2 coupling or a 1:1 mixture.

Diagnosis: The regioselectivity in 2,4-dichloroanisole is governed by a conflict between sterics and electronics .[1]

-

Sterics (Favors C4): The C2 position is ortho to the methoxy (-OMe) group. The -OMe group creates a steric clash with the incoming palladium catalyst, hindering oxidative addition at C2. The C4 position is para and sterically open.

-

Electronics (Favors C4): The -OMe group is an Electron Donating Group (EDG) by resonance. It deactivates the ring toward oxidative addition (which requires an electron-deficient ring). However, the deactivation is most pronounced at the ortho (C2) and para (C4) positions. Because C2 is also sterically hindered, C4 remains the kinetically preferred site for the first oxidative addition.

Resolution: To maximize C4 selectivity, you must amplify the steric penalty at C2.

-

Ligand Switch: Switch to bulky, electron-rich phosphine ligands. SPhos or XPhos are the gold standards here. Their bulk makes it mechanically difficult for the Pd center to access the crowded C2 position, forcing reaction at C4.

-

Solvent Choice: Use non-coordinating solvents (Toluene, Dioxane). Coordinating solvents can sometimes stabilize the transition state for the more difficult C2 insertion.

Ticket #002: "My product mass is [M-Cl+H]. The halogen disappeared."

User Issue: I am seeing a side product where the halogen atom has been replaced by a hydrogen atom.

Diagnosis: This is Hydrodehalogenation . It occurs when the oxidative addition intermediate (L-Pd(II)-Ar-X) undergoes a ligand exchange with a hydride source instead of transmetalating with the boronic acid.

-

Mechanism: The Pd(II) species undergoes

-hydride elimination from an alkoxide base or an alcoholic solvent, forming a Pd-H species. This is followed by reductive elimination to form Ar-H.

Resolution:

-

Eliminate Hydride Sources: If you are using Isopropanol or Ethanol as co-solvents, stop immediately. These are excellent hydride donors. Switch to DMF , Toluene , or Dioxane .

-

Base Management: Avoid bases that can form stable alkoxides with

-hydrogens (e.g., ethoxide). Switch to inorganic bases like K₃PO₄ or Cs₂CO₃ which cannot donate hydrides.

Ticket #003: "I see a new spot that stains phenolic (acidic)."

User Issue: My anisole methyl group is gone. I have formed a chlorophenol.

Diagnosis: This is Demethylation (Ether Cleavage). While rare in standard couplings, it happens under two conditions:

-

Nucleophilic Attack: Strong bases (like NaOtBu) at high temperatures (>100°C) can attack the methyl group via an SN2 mechanism, cleaving the ether.

-

Lewis Acid Activation: If you are using Lewis acidic additives or if the reaction generates significant Lewis acids (e.g., Magnesium salts from Grignards), the oxygen can coordinate, facilitating cleavage.

Resolution:

-

Lower Temperature: Reduce reaction temperature to 60-80°C.

-

Milder Base: Switch from alkoxides (NaOtBu) to carbonates (K₂CO₃) or phosphates (K₃PO₄).

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing your reaction based on the observed side products.

Caption: Diagnostic flow for identifying and resolving primary failure modes in dihaloanisole coupling.

Mechanistic Insight: The Selectivity Filter

Why does the bulky ligand work? The diagram below visualizes the steric clash that prevents C2 reaction.

Caption: Mechanistic pathway showing how steric hindrance at the ortho-position (C2) directs the catalyst to the para-position (C4).

Validated Protocol: C4-Selective Mono-Arylation

This protocol is designed to minimize hydrodehalogenation and maximize C4 selectivity for 2,4-dichloroanisole.

Reaction Parameters:

-

Substrate: 2,4-Dichloroanisole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1)

-

Temp: 80 °C

Step-by-Step Procedure:

-

Charge Solids: In a reaction vial equipped with a stir bar, add 2,4-dichloroanisole (1.0 equiv), arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

-

Note: Premixing Pd and Ligand in a small amount of solvent for 5 mins before addition can improve active species formation.

-

-

Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

-

Critical: This prevents homocoupling of the boronic acid.

-

-

Add Solvent: Add degassed Toluene and Water via syringe.

-

Heat: Place in a pre-heated block at 80 °C. Stir vigorously (1000 rpm) as this is a biphasic mixture.

-

Monitor: Check LCMS at 2 hours.

-

Success Criteria: Disappearance of starting material, appearance of mono-coupled product. Minimal [M-Cl+H] (hydrodehalogenation) observed.

-

Data Summary: Solvent Effects on Side Reactions

| Solvent System | C4:C2 Selectivity | Hydrodehalogenation Risk | Recommendation |

| Toluene/H₂O | High | Low | Recommended |

| DMF | Moderate | Moderate (at high T) | Use for insoluble substrates |

| Isopropanol | Low | High | AVOID (Hydride source) |

| Ethanol | Low | High | AVOID (Hydride source) |

| THF | Moderate | Low | Good alternative to Toluene |

References

-

Mechanistic Origins of Selectivity: Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Source: MDPI (Molecules), 2020. URL:[Link]

-

Hydrodehalogenation Mechanisms: Title: A mechanistic investigation of hydrodehalogenation using ESI-MS. Source: Chemical Communications (RSC), 2013. URL:[Link]

-

General Cross-Coupling Guides: Title: Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies. Source: Chemistry LibreTexts. URL:[Link]

Sources

Technical Support Center: Purification of 3-Bromo-6-iodo-2-methylanisole Derivatives

Executive Summary

3-Bromo-6-iodo-2-methylanisole is a critical highly-functionalized arene scaffold, primarily used as a linchpin in orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the C-I bond, Buchwald-Hartwig at the C-Br bond).[1]

Users frequently encounter three primary failure modes:

-

Regioisomeric Co-elution: Difficulty separating the 6-iodo target from 4-iodo or 4,6-diiodo byproducts.

-

Protodeiodination: Loss of the iodine atom on acidic stationary phases (silica gel).

-

Crystallization "Oiling Out": Formation of supersaturated oils rather than discrete crystals due to the steric bulk of the 2-methyl group.

This guide provides validated protocols to resolve these specific bottlenecks.

Module 1: Chromatographic Separation

The Core Challenge: Silica Acidity & Regioisomerism

Standard flash chromatography often fails because the 2-methyl group twists the methoxy substituent out of plane, reducing the electronic differentiation between regioisomers. Furthermore, standard silica gel (pH ~5.5-6.[1]0) can catalyze protodeiodination, visible as a purple band (free iodine) on the column.

Protocol A: Buffered Silica Gel Chromatography

Use this for crude purity <85% or when resolving close-running isomers.[1]

Reagents:

-

Silica Gel (40–63 µm, 60 Å).[2]

-

Triethylamine (Et₃N) or 1% Methanolic Ammonia.

-

Mobile Phase: Hexanes/Ethyl Acetate (Gradient).

Step-by-Step Workflow:

-

Slurry Preparation: Suspend silica gel in the starting mobile phase (e.g., 100% Hexanes) containing 1% v/v Triethylamine .

-

Column Packing: Pour the slurry and flush with 3 column volumes (CV) of the buffered solvent. This neutralizes acidic silanol sites.

-

Loading: Dissolve the crude oil in a minimum amount of Toluene (avoid DCM if possible, as it can promote radical halogen exchange under light).

-

Elution: Run a shallow gradient.

-

Standard: 0% to 5% EtOAc in Hexanes over 20 CV.

-

Note: The 3-bromo-6-iodo isomer typically elutes after the 3-bromo-4-iodo impurity due to the "ortho effect" of the iodine interacting with the methoxy oxygen.

-

Protocol B: Silver Nitrate Impregnated Silica (Argentation)

Use this ONLY if standard buffering fails to separate regioisomers.

Silver ions (

-

Dissolve

(10% w/w of silica weight) in Acetonitrile. -

Add dry silica gel and rotary evaporate until a free-flowing powder remains.

-

Pack column in the dark (aluminum foil wrap) to prevent silver reduction.

-

Elute with non-polar solvents (Hexanes/Toluene).

Module 2: Crystallization Techniques

The Core Challenge: The "Oiling Out" Phenomenon

The 2-methyl group disrupts the crystal lattice packing energy. If the solution is too concentrated or cooled too quickly, the compound separates as a distinct liquid phase (oil) before crystallizing.[3]

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Mechanism | Suitability |

| MeOH / Water | 10:1 to 5:1 | Anti-solvent precipitation | High. Best for removing non-polar tar.[1] |

| Hexanes / Toluene | 20:1 | Temperature differential | Medium. Good for removing regioisomers. |

| Pentane / Et₂O | 10:1 | Evaporative cooling | Low. Risk of creeping/oiling. |

Protocol C: Two-Solvent Recrystallization (Anti-Oiling)

-

Dissolution: Dissolve 10g of crude solid in the minimum boiling Methanol (~30-40 mL).

-

Clarification: If the solution is dark, treat with activated charcoal for 5 mins, then hot-filter through Celite.

-

The "Cloud Point": While keeping the solution at gentle reflux, add hot Water dropwise until a persistent turbidity (cloudiness) appears.

-

The Re-solubilization: Add boiling Methanol dropwise just until the solution becomes clear again.

-

Controlled Cooling:

-

Wrap the flask in a towel (insulation) to cool slowly to room temperature (25°C) over 4 hours.

-

Crucial: Do not place in an ice bath immediately. This causes oiling.

-

Once crystals form at RT, move to 4°C fridge.

-

Module 3: Stability & Handling

Visualizing the Degradation Pathway

The C-I bond is the "weak link" (Bond Dissociation Energy ~50-60 kcal/mol). Light and acid accelerate homolytic cleavage.

Figure 1: Mechanism of degradation during purification. Acidic sites on silica gel or UV light exposure cleave the weak C-I bond, releasing purple iodine vapor.

Troubleshooting & FAQs

Q1: My column turned purple/brown halfway through. What happened?

A: You have triggered protodeiodination . The acidic protons on the silica surface attacked the C-I bond.

-

Fix: Immediately flush the column with 100% EtOAc to recover whatever material is left. For the next run, you must pretreat the silica with 1% Triethylamine (Protocol A).

Q2: I see two spots on TLC that overlap. How do I separate them?

A: These are likely the 4-iodo and 6-iodo regioisomers.

-

TLC Tip: Run the TLC in 100% Toluene . The pi-stacking interactions often differentiate isomers better than Hex/EtOAc.

-

Separation: If they are <0.1 Rf apart, chromatography is inefficient. Switch to Fractional Crystallization (Protocol C) or use Silver Nitrate Silica .

Q3: The product is oiling out at the bottom of the flask during recrystallization.

A: You likely cooled it too fast or used too much anti-solvent (water).

-

Fix: Re-heat the mixture until it is a single phase. Add a small amount (1-2 mL) of the "good" solvent (Methanol). Scratch the side of the glass with a spatula to induce nucleation while the oil is hot. Allow to cool very slowly.

Q4: Can I distill this compound?

A: Not recommended. Aryl iodides have high boiling points and are thermally sensitive. Prolonged heating >120°C often leads to extensive decomposition and iodine liberation. Vacuum sublimation is a safer alternative for small scales (<1g).

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for aryl halide purification and silica buffering).

-

Oka, T., et al. (2022).[1] "Aryl Boronic Esters Are Stable on Silica Gel." ResearchGate. (Discusses silica stability and buffering for sensitive aryl species).

-

Department of Chemistry, University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." (Guidelines for solvent selection and "oiling out" troubleshooting).

-

Chemical Safety Data Sheets. "3-Bromo-2-methylanisole." (Safety and handling data for the core scaffold).

Sources

Troubleshooting low conversion in Suzuki coupling of 3-Bromo-6-iodo-2-methylanisole

This guide serves as a specialized technical support resource for researchers encountering difficulties with the Suzuki-Miyaura coupling of 3-Bromo-6-iodo-2-methylanisole .[1][2]

This substrate presents a classic "chemoselectivity vs. reactivity" paradox: while the iodine atom (C6) is the intended coupling site, the electron-rich nature of the anisole ring and the steric influence of the ortho-methoxy group often lead to stalled catalytic cycles or unwanted side reactions.

Diagnostic Hub: Triage Your Issue

Before altering your protocol, identify the specific failure mode using the flowchart below. "Low conversion" is a symptom; we must identify the disease.

Figure 1: Diagnostic Logic Flow. Use LC-MS/GC-MS to confirm the identity of the remaining species. Note: "SM" = Starting Material.[1][2]

Troubleshooting Guides

Issue A: The Reaction Stalls (Catalytic Cycle Arrest)

Symptom: Starting material is unreacted. The catalyst may have precipitated as Pd black. Root Cause: The substrate is an electron-rich aryl halide .[1][2] The methoxy group (-OMe) at C1 is an Electron Donating Group (EDG).[1][2] This increases the electron density at the C6-I bond, making the oxidative addition of Palladium (Pd) significantly slower than with electron-deficient substrates (e.g., 4-iodonitrobenzene).

-

Standard Pd(PPh3)4 Failure: Triphenylphosphine (PPh3) is often not electron-rich enough to force Pd into the oxidative addition step on this deactivated ring.[1][2]

-

Steric "Picket Fence": The C6-I position is flanked by the -OMe group.[1][2] While not as bulky as a t-butyl group, the oxygen lone pairs can coordinate or repel incoming ligands, destabilizing the transition state.

Corrective Protocol:

-

Switch Ligand: Move to Buchwald Dialkylbiaryl Phosphines (e.g., SPhos or XPhos) or Bis-phosphines (e.g., dppf).[1][2] These are electron-rich (accelerating oxidative addition) and bulky (promoting reductive elimination).[1][2]

-

Increase Temperature: Electron-rich substrates often require 80–100°C. Room temperature is insufficient.[1][2]

Issue B: Protodehalogenation (Iodine Replaced by Hydrogen)

Symptom: You observe a byproduct with Mass = [SM] - 126 (I) + 1 (H).[1][2] Root Cause: This is the "Silent Killer" of aryl iodide couplings.

-

Mechanism: After oxidative addition, if Transmetallation is slow (due to sterics), the Pd(II)-Ar species sits idle.

-

Hydride Source: If you are using alcoholic solvents (MeOH, EtOH, iPrOH), the Pd species undergoes

-hydride elimination from the solvent alkoxide, forming a Pd-H species. -

Reductive Elimination: The Pd-H species reductively eliminates with the aryl ring, replacing the Iodine with a Hydrogen.

Corrective Protocol:

-

Solvent Switch: ELIMINATE ALCOHOLS. Use strictly aprotic solvents like 1,4-Dioxane, Toluene, or DMF.[1]

-

Base Switch: Switch from alkoxide bases (NaOEt) to inorganic carbonates (K2CO3, Cs2CO3) or phosphates (K3PO4).[2]

-

Water Control: While Suzuki coupling requires some water for the boronate activation, excess water can promote dehalogenation in certain cycles. Use a defined ratio (e.g., 4:1 Dioxane:H2O).

Issue C: Loss of Chemoselectivity (Coupling at Bromine)

Symptom: Coupling occurs at C3-Br instead of (or in addition to) C6-I. Root Cause:

-

Over-active Catalyst: Using a catalyst that is too active (e.g., Pd(dtbpf)Cl2) can lower the energy barrier for inserting into the C-Br bond, eroding the natural preference for C-I.

-

Temperature: Running the reaction at reflux (>100°C) often overcomes the activation energy difference between C-I and C-Br.

Corrective Protocol:

-

Temperature Control: Lower the temperature to 40–60°C. The C-I bond should react here, while the C-Br bond remains inert.

-

Stoichiometry: Ensure you are using only 1.0–1.1 equivalents of the boronic acid. Excess boronic acid drives the second coupling.

Optimized Protocol (The "Gold Standard")

This protocol is designed to maximize Oxidative Addition (to overcome the electron-rich ring) while preserving Chemoselectivity (I > Br).[1][2]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)[1][2]

-

Why? Carbonates are mild enough to prevent side reactions but strong enough to activate the boronic acid.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Degassing (Critical): Charge the reaction vessel with the Substrate, Boronic Acid, and Base. Cap and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.[2]

-

Catalyst Addition: Remove the cap briefly under a positive flow of inert gas and add the Pd catalyst quickly. (Or add catalyst in step 1 if using a glovebox).

-

Reaction: Heat to 60°C for 4–12 hours.

-

Checkpoint: Check LC-MS at 2 hours. If conversion is <10%, raise temp to 80°C.

-

-

Workup: Dilute with EtOAc, wash with water/brine.[1][2][3] The C3-Br should remain intact.[1][2]

Mechanistic Visualization: Chemoselectivity

Understanding why the Iodine reacts first is crucial for troubleshooting.

Figure 2: Kinetic Selectivity. The C-I bond is significantly weaker than the C-Br bond, allowing for selective coupling under mild conditions (Kinetic Control).[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C (Heterogeneous Catalyst) for this reaction? A: generally, No. While Pd/C works for simple couplings, it often struggles with sterically hindered or chemoselective couplings. It also has a higher tendency to cause dehalogenation (stripping the Iodine and Bromine) due to the high surface area and hydrogen adsorption. Stick to homogeneous catalysts like Pd(dppf)Cl2 or SPhos-Pd-G2.[1][2]

Q: I see a "homocoupling" spot on my TLC. What happened? A: Homocoupling (Ar-Ar dimerization of the boronic acid) indicates that the oxidative addition step (Pd inserting into your aryl iodide) is too slow, or oxygen is present.

-

Fix: Degas your solvents more thoroughly (sparge with Argon for 15 mins).[1][2]

-

Fix: Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the aryl iodide.

Q: Why is the "2-methyl" group important? A: The 2-methyl group is meta to the iodine but ortho to the bromine. It actually protects the bromine from reacting! This steric bulk around the bromine atom further enhances the selectivity for the iodine position, which is only hindered by the methoxy group.

Q: Can I use THF instead of Dioxane? A: Yes, but THF boils at 66°C. If you need to push the reaction to 80°C or 100°C to overcome the electron-rich deactivation, Dioxane or Toluene is preferred.

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1][2]

-

Castillo, J. C., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews, 121, 12236–12290. Link[1][2]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1][2] (Foundational work on bulky phosphines for hindered/deactivated substrates). Link

-

Navarro, O., et al. (2004). General Method for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides and Bromides.[5] The Journal of Organic Chemistry, 69(9), 3173–3180. Link[1][2]

Sources

Navigating the Synthesis and Purification of 3-Bromo-6-iodo-2-methylanisole Derivatives: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-iodo-2-methylanisole. This guide is designed to provide in-depth, practical advice on the work-up and purification of reactions involving this versatile building block. My aim is to equip you with the knowledge to not only follow protocols but to understand the underlying chemistry, enabling you to troubleshoot and optimize your reactions effectively.

The Unique Reactivity of this compound

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex aromatic systems. Its utility stems from the differential reactivity of the two halogen substituents. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., palladium(0)) compared to the more robust carbon-bromine bond. This allows for selective functionalization at the 6-position, leaving the bromine at the 3-position available for subsequent transformations.

This selective reactivity is a cornerstone of its application in sequential cross-coupling reactions. However, this delicate balance also presents challenges in the work-up and purification stages. Incomplete reactions, side products from loss of selectivity, and the presence of organometallic residues can complicate the isolation of the desired product.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the work-up of reactions involving this compound.

General Work-up Questions

Q1: What is a standard aqueous work-up procedure for a Suzuki-Miyaura coupling reaction with this compound?

A standard aqueous work-up aims to remove the palladium catalyst, inorganic salts (from the base), and any excess boronic acid or its byproducts.[1][2][3]

Step-by-Step General Aqueous Work-up Protocol:

-

Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was conducted at high temperatures, this is a critical first step to ensure safety and prevent solvent evaporation during quenching.

-

Solvent Removal (Optional but Recommended): If your reaction was performed in a water-miscible solvent like THF or dioxane, it is often beneficial to remove the bulk of the solvent under reduced pressure (rotary evaporation). This will improve the efficiency of the subsequent liquid-liquid extraction.

-

Dilution: Dilute the residue or the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or toluene. Ethyl acetate is a common first choice due to its moderate polarity and ease of removal.

-

Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

-

Water or Brine: To remove the bulk of inorganic salts.

-

Aqueous Base (e.g., saturated NaHCO₃ or 1M NaOH): To remove unreacted boronic acid and any acidic byproducts.

-

Brine: To reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

-

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filtration and Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.

Q2: I am observing debromination as a significant side product in my Suzuki coupling. How can I minimize this during the reaction and work-up?

Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[4] It is often promoted by the formation of palladium-hydride species.

Troubleshooting Debromination:

-

Choice of Base: Strong bases, particularly alkoxides, can facilitate the formation of palladium-hydride species. Switching to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can significantly reduce debromination.[4]

-

Reaction Temperature: Lowering the reaction temperature can disfavor the debromination pathway, which may have a higher activation energy.[4]

-

Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus the formation of hydride species. Experimenting with different ligands can be beneficial.

-

Work-up Considerations: During the work-up, avoid prolonged exposure to acidic or basic conditions at elevated temperatures, which could potentially promote further degradation of any remaining starting material or product. A swift and efficient work-up is key.

Grignard and Organolithium Reactions

Q3: How should I properly quench a Grignard or organolithium reaction involving this compound?

Quenching these highly reactive organometallic species must be done carefully to ensure safety and maximize product yield.[5]

Quenching Protocol:

-

Cooling: The reaction mixture should be cooled in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C) before quenching. This is crucial to control the exothermicity of the quench.

-

Slow Addition of a Protic Source: Slowly add a quenching agent. For simple protonation, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over water alone as it is less basic and can help prevent the formation of magnesium hydroxides which can complicate extraction.[6] For quenching with an electrophile (e.g., CO₂ for carboxylation), the electrophile is added slowly at low temperature.

-

Warming to Room Temperature: Allow the quenched mixture to slowly warm to room temperature with stirring.

-

Extraction: Proceed with a standard aqueous work-up, typically involving dilution with an organic solvent and washing with water and brine.

Safety First: Never add water or a protic solvent directly to a warm Grignard or organolithium reaction. The reaction can be violently exothermic, leading to splashing and a potential fire hazard.[5]

Purification Challenges

Q4: My crude product after work-up is an oil, but I expect a solid. What are my next steps?

An oily crude product can be due to residual solvent or impurities.

Purification Strategy for Oily Products:

-

High Vacuum: Ensure all solvent has been removed by placing the crude product under high vacuum for an extended period.

-

Trituration: If the product is expected to be a solid, trituration can induce crystallization. This involves adding a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble. The solid product can then be isolated by filtration. Common trituration solvents include hexanes, pentane, or a mixture of ethyl acetate and hexanes.

-

Column Chromatography: If trituration fails, purification by column chromatography is the next logical step. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective for separating halogenated aromatic compounds.

Q5: What are the best practices for column chromatography of these compounds?

-

Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a retention factor (Rf) of ~0.2-0.3 for the desired product.

-

Silica Gel: Standard silica gel is usually effective.

-

Detection: These compounds are often UV-active, making them easy to visualize on TLC plates with a UV lamp.

Experimental Workflow for a Selective Suzuki-Miyaura Coupling

This section provides a detailed workflow for a selective Suzuki-Miyaura coupling at the 6-position of this compound, followed by a robust work-up procedure.

Reaction Setup and Monitoring

Caption: Workflow for a selective Suzuki-Miyaura coupling and subsequent work-up.

Quantitative Data Summary

The following table provides a hypothetical but representative example of the quantities that might be used in a lab-scale reaction.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |